Cas no 937597-91-6 (3-Fluoro-4-(4-fluorophenoxy)aniline)

3-Fluoro-4-(4-fluorophenoxy)aniline is a fluorinated aromatic amine derivative characterized by its bifunctional structure, incorporating both fluorine and phenoxy substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve binding affinity in target interactions. Its well-defined structure allows for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity for research purposes.
3-Fluoro-4-(4-fluorophenoxy)aniline structure
937597-91-6 structure
Product Name:3-Fluoro-4-(4-fluorophenoxy)aniline
CAS No:937597-91-6
MF:C12H9F2NO
MW:221.202769994736
CID:1072131
PubChem ID:19627220
Update Time:2025-11-02

3-Fluoro-4-(4-fluorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-(4-fluorophenoxy)aniline
    • E87033
    • SB79790
    • DTXSID701278314
    • AKOS000318369
    • BB 0262872
    • 3-Fluoro-4-(4-fluorophenoxy)benzenamine
    • SCHEMBL3024118
    • CS-0498326
    • 937597-91-6
    • MDL: MFCD08687816
    • Inchi: 1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
    • InChI Key: QYWIZFMOOPOWGU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OC1C=CC(=CC=1)F)N

Computed Properties

  • Exact Mass: 221.06522023g/mol
  • Monoisotopic Mass: 221.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2Ų

3-Fluoro-4-(4-fluorophenoxy)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Fluoro-4-(4-fluorophenoxy)aniline Pricemore >>

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3-Fluoro-4-(4-fluorophenoxy)aniline Related Literature

Additional information on 3-Fluoro-4-(4-fluorophenoxy)aniline

Comprehensive Guide to 3-Fluoro-4-(4-fluorophenoxy)aniline (CAS No. 937597-91-6): Properties, Applications, and Market Insights

3-Fluoro-4-(4-fluorophenoxy)aniline (CAS No. 937597-91-6) is a specialized fluorinated aromatic amine that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoro-substituted phenoxy structure, serves as a critical intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular formula is C12H9F2NO, with a molecular weight of 221.20 g/mol. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable building block in modern organic chemistry.

The physicochemical properties of 3-Fluoro-4-(4-fluorophenoxy)aniline include a melting point range of 85–90°C and a boiling point of approximately 320°C. It exhibits moderate solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), while being sparingly soluble in water. These properties make it suitable for reactions under mild conditions, particularly in cross-coupling reactions and nucleophilic substitutions, which are frequently explored in peer-reviewed studies. Researchers often highlight its role in optimizing drug bioavailability due to its ability to modulate lipophilicity and metabolic stability.

In the pharmaceutical industry, 3-Fluoro-4-(4-fluorophenoxy)aniline is a key precursor for developing small-molecule inhibitors targeting kinases and GPCRs (G-protein-coupled receptors). Recent publications emphasize its utility in designing anticancer agents and anti-inflammatory drugs, aligning with the growing demand for precision medicine. For instance, its derivatives have shown promise in preclinical trials for tyrosine kinase inhibition, a hotspot in oncology research. Additionally, its agrochemical applications include the synthesis of herbicides and pesticides with improved environmental profiles, addressing the global push for sustainable farming solutions.

The market dynamics for 3-Fluoro-4-(4-fluorophenoxy)aniline reflect its niche yet expanding role. With the fluorochemicals market projected to grow at a CAGR of 5.8% (2023–2030), demand for high-purity intermediates like this compound is rising. Manufacturers are investing in green chemistry approaches to reduce synthetic byproducts, responding to regulatory pressures and ESG (Environmental, Social, and Governance) trends. Custom synthesis services and catalog suppliers often list this compound with >98% purity, catering to R&D labs and industrial-scale production.

From an SEO perspective, users frequently search for terms like "3-Fluoro-4-(4-fluorophenoxy)aniline synthesis", "CAS 937597-91-6 suppliers", and "fluorophenoxy aniline derivatives". These queries underscore the need for detailed technical data, safety protocols (e.g., handling under inert atmospheres), and structure-activity relationship (SAR) studies. Integrating such keywords naturally into content—as done here—enhances visibility while maintaining readability. Furthermore, discussions on heterocyclic chemistry forums often cite this compound’s relevance in catalysis and material science, making it a cross-disciplinary topic of interest.

In summary, 3-Fluoro-4-(4-fluorophenoxy)aniline exemplifies the intersection of innovation and practical utility in fluorine chemistry. Its applications span life sciences and agriculture, driven by advancements in molecular design and process optimization. As research continues to uncover new potentials, this compound is poised to remain a staple in high-value chemical synthesis.

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